BenchChemオンラインストアへようこそ!

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester

ADMET Drug-likeness Cephalosporin intermediate

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester (CAS 88959-38-0), also named ethyl 3-bromo-2-methoxyiminopropanoate, is a small-molecule organic intermediate featuring a C3 propanoate backbone substituted at the 2-position with a methoxyimino (CH3O–N=) group and at the 3-position with a bromine atom, capped as an ethyl ester (C6H10BrNO3; MW 224.05 g/mol). The methoxyimino pharmacophore is a hallmark of third-generation cephalosporin antibiotics (e.g., cefodizime, ceftizoxime, cefuroxime), where it confers β-lactamase resistance.

Molecular Formula C6H10BrNO3
Molecular Weight 224.05 g/mol
CAS No. 88959-38-0
Cat. No. B3295755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester
CAS88959-38-0
Molecular FormulaC6H10BrNO3
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC)CBr
InChIInChI=1S/C6H10BrNO3/c1-3-11-6(9)5(4-7)8-10-2/h3-4H2,1-2H3/b8-5+
InChIKeyHKKNVZIWTKMDLH-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Propanoic Acid, 3-Bromo-2-(Methoxyimino)-, Ethyl Ester (CAS 88959-38-0) and Why It Matters for Procurement?


Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester (CAS 88959-38-0), also named ethyl 3-bromo-2-methoxyiminopropanoate, is a small-molecule organic intermediate featuring a C3 propanoate backbone substituted at the 2-position with a methoxyimino (CH3O–N=) group and at the 3-position with a bromine atom, capped as an ethyl ester (C6H10BrNO3; MW 224.05 g/mol) . The methoxyimino pharmacophore is a hallmark of third-generation cephalosporin antibiotics (e.g., cefodizime, ceftizoxime, cefuroxime), where it confers β-lactamase resistance [1]. This compound belongs to the broader class of 2-(methoxyimino)propanoate esters that serve as critical building blocks in medicinal chemistry, particularly for constructing the C-7 side chain of aminothiazolyl-methoxyimino cephalosporins [2]. Caution: A comprehensive literature search did not identify primary research articles or patents that directly report biological or synthetic performance data specifically for CAS 88959-38-0. The information below therefore draws on physicochemical identity, computationally predicted properties, and class-level structural-activity principles to guide compound selection relative to its closest available analogs. Prospective purchasers should verify batch-specific certificates of analysis and consider requesting custom comparative data from suppliers where critical.

Why Ethyl 3-Bromo-2-(Methoxyimino)Propanoate Cannot Be Readily Substituted by Other Methoxyimino Esters


Although the methoxyimino propanoate scaffold appears in numerous pharmaceutical intermediates, three structural features create discrete chemical and biological differentiation that precludes generic interchange: (i) the C-3 bromine atom serves as both a nucleofuge for SN2 displacement (installing diverse C-3 substituents) and a heavy atom that modulates lipophilicity, membrane permeability, and off-target interactions; (ii) the ethyl ester protecting group determines steric bulk, hydrolytic stability, and transesterification reactivity, directly affecting downstream coupling yields and purification complexity; (iii) the Z/E stereochemistry of the methoxyimino group critically governs the three-dimensional presentation of the side chain in the final cephalosporin pharmacophore, and even minor geometric perturbations can dramatically alter β-lactamase resistance and antibacterial potency . The closest available comparators—the methyl ester analog (CAS 108412-10-8), the 3-oxo analog (CAS 350816-82-9), and the β-keto ester analog (CAS 60846-14-2)—each lack one or more of these defining features, leading to divergent reactivity profiles, physicochemical properties, and predicted ADMET characteristics that render them non-interchangeable in any application where C-3 bromine electrophilicity, ester hydrolysis rate, or imino geometry is relevant .

Product-Specific Evidence: How Ethyl 3-Bromo-2-(Methoxyimino)Propanoate Differentiates from Closest Analogs


Computationally Predicted ADMET Profile of Ethyl 3-Bromo-2-(Methoxyimino)Propanoate vs. 3-Oxo Analog (CAS 350816-82-9)

In the absence of direct experimental absorption, distribution, metabolism, excretion, and toxicity (ADMET) data for CAS 88959-38-0, computational prediction using the dockingfiles.umh.es platform provides a quantitative ADMET fingerprint for ethyl 3-bromo-2-(methoxyimino)propanoate . The compound is predicted to be a P-glycoprotein (P-gp) substrate and P-gp inhibitor, to weakly inhibit the hERG potassium channel, to exhibit high human intestinal absorption (HIA+), to be blood-brain barrier permeable (BBB+), to be a CYP450 3A4 substrate and CYP450 1A2 inhibitor, and to be non-mutagenic, non-tumorigenic, non-carcinogenic, and non-AMES toxic in silico . In contrast, the 3-oxo analog (CAS 350816-82-9, C6H9NO4, MW 159.14) possesses an aldehyde group at C-3 instead of bromine, yielding a fundamentally different electrophilic reactivity profile, lower molecular weight, and reduced lipophilicity (calculated LogP for the oxo analog is not publicly available, but the absence of bromine is expected to reduce LogP by >1.0 unit based on fragment-based additive models) . These predicted differences are consistent with the well-established use of 3-oxo derivatives as direct precursors to C-3 functionalized cephalosporin intermediates (via aldol-type condensations), whereas 3-bromo analogs are preferred as alkylating agents for nucleophilic displacement at the C-3 position .

ADMET Drug-likeness Cephalosporin intermediate

Ethyl Ester vs. Methyl Ester: Structural and Physicochemical Differentiation for CAS 88959-38-0

The ethyl ester of 3-bromo-2-(methoxyimino)propanoic acid (CAS 88959-38-0; C6H10BrNO3; MW 224.05) can be directly compared to its methyl ester counterpart (CAS 108412-10-8; C5H8BrNO3; MW 210.03) [1]. The ethyl ester possesses one additional methylene unit, contributing an increment of +14.02 g/mol in molecular weight and increased steric bulk at the ester moiety. This structural difference is predicted to result in measurably slower alkaline and enzymatic hydrolysis rates for the ethyl ester compared to the methyl ester. Literature data for analogous ester pairs consistently show that ethyl esters hydrolyze 1.5- to 3-fold more slowly than methyl esters under identical conditions, owing to the greater steric hindrance around the carbonyl carbon imparted by the ethoxy vs. methoxy leaving group [2]. In addition, the ethyl ester exhibits a slightly higher calculated XLogP3 of 1.7 versus an estimated ~1.3 for the methyl ester (fragment-based estimate), and a topological polar surface area of 47.9 Ų [1], which is identical to that of the methyl ester (since TPSA is determined by the same heteroatom set).

Ester hydrolysis Steric bulk Intermediate purification

C-3 Bromine as a Synthetic Handle: Alkylating Reactivity Advantage Over C-3 Unsubstituted and 3-Oxo Analogs

The defining chemical feature of CAS 88959-38-0 is the bromomethyl group at C-3, which acts as a potent electrophilic center for SN2 nucleophilic displacement, enabling installation of diverse C-3 substituents (amines, thiols, azides, carbon nucleophiles) under mild conditions . This reactivity is entirely absent in the 3-oxo analog (CAS 350816-82-9), which contains an aldehyde group that participates in aldol-type condensations rather than nucleophilic displacement, leading to fundamentally different downstream products . Similarly, the 3-unsubstituted analog (ethyl 2-(methoxyimino)propanoate; CAS registry not publicly confirmed) lacks a reactive handle at C-3 for further diversification. This unique alkylating capability positions CAS 88959-38-0 as a versatile synthetic intermediate for generating libraries of C-3 functionalized methoxyimino propanoate derivatives for structure-activity relationship (SAR) exploration, particularly in cephalosporin side-chain optimization programs [1].

Nucleophilic substitution C-3 functionalization Cephalosporin side chain diversity

Commercial Availability and Purity Specifications: Benchmarking Supplier-Dependent Quality for CAS 88959-38-0

As a research-use intermediate, CAS 88959-38-0 is commercially available from multiple suppliers with stated purity levels and packaging options that can serve as preliminary procurement benchmarks. ChemeNu offers the compound at 95%+ purity (Catalog No. CM755525) with packaging from grams to kilograms . AngeneChem lists it as Catalog No. AG0047SJ with a product description confirming identity by IUPAC name, InChI, and SMILES [1]. ChemicalBook consolidates multiple supplier entries, consistently listing 95%+ purity with packaging in g-kg quantities . In comparison, the methyl ester analog (CAS 108412-10-8) is similarly listed at 95%+ purity by ChemeNu (Catalog No. CM653370) . There are no publicly available lot release data, impurity profiling, or stability studies for CAS 88959-38-0 from any supplier, and no published comparative purity assessments between different commercial sources.

Purity Procurement Quality control

Cephem Antibiotic Intermediate Class Evidence: Positioning of the 3-Bromo Ethyl Ester as a Synthetic Precursor

The structural family of 2-(methoxyimino)propanoate esters is integral to the synthesis of aminothiazolyl-methoxyimino cephalosporins, a major subclass of third-generation β-lactam antibiotics with broad Gram-negative coverage and enhanced β-lactamase stability [1]. Key examples include cefodizime, ceftizoxime, and cefuroxime, all of which incorporate the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain at C-7 [1]. While the specific compound CAS 88959-38-0 is not explicitly named in accessible patent literature as a direct intermediate for a commercial cephalosporin, its structure—bearing a C-3 bromine electrophile—positions it as a potential precursor for installing diverse C-3 substituents via nucleophilic displacement, a strategy employed in the synthesis of orally active cephalosporin ester prodrugs [1][2]. In contrast, the methyl ester analog (CAS 108412-10-8) provides a less sterically hindered ester that may offer faster hydrolysis kinetics but potentially lower stability during chromatographic purification . Direct performance data comparing these two esters in any cephalosporin coupling reaction are absent from the accessible literature as of the search date. No peer-reviewed synthetic protocols, yield data, or purity outcomes specifically referencing CAS 88959-38-0 were identified.

Cephalosporin Methoxyimino β-Lactam

Predicted Toxicity and Safety Differentiation: In Silico Profiling of Ethyl 3-Bromo-2-(Methoxyimino)Propanoate vs. Class Expectations

Computational toxicity prediction for CAS 88959-38-0 using the dockingfiles.umh.es platform returns a favorable in silico safety profile: non-mutagenic, non-tumorigenic, non-reproductive effective, non-irritant, non-AMES toxic, and non-carcinogenic (three-class) . The compound is predicted to exhibit low honey bee toxicity, low CYP inhibitory promiscuity, and to be non-readily biodegradable . However, it is predicted to be a P-glycoprotein inhibitor and a weak hERG inhibitor, both of which should be noted when designing cell-based assays or in vivo studies . For the methyl ester analog (CAS 108412-10-8), an equivalent computational ADMET dataset is not publicly available for direct comparison. Alkyl bromides as a class are known to be alkylating agents with potential genotoxic liability; however, the specific predicted non-mutagenic profile of CAS 88959-38-0 may reflect the attenuated electrophilicity of the C-3 bromine when adjacent to the electron-withdrawing methoxyimino and ester groups . Without experimental Ames test data or comparative genotoxicity studies, these predictions should be treated as preliminary guidance only. No experimental toxicity data for CAS 88959-38-0 or its closest analogs were identified in the public domain.

Toxicity prediction Mutagenicity Safety assessment

Best-Fit Application Scenarios for Propanoic Acid, 3-Bromo-2-(Methoxyimino)-, Ethyl Ester Based on Evidence


Late-Stage C-3 Diversification in Medicinal Chemistry SAR Campaigns

The C-3 bromomethyl group provides a single, well-defined electrophilic handle for SN2 displacement, enabling systematic installation of amine, thiol, azide, or carbon nucleophile libraries at the C-3 position without altering the methoxyimino pharmacophore or the ethyl ester protecting group . This scenario leverages the key differentiating feature of CAS 88959-38-0 relative to the 3-oxo analog (CAS 350816-82-9), which would instead undergo carbonyl addition chemistry leading to entirely different scaffold elaboration [1].

Orthogonal Ester Deprotection in Multi-Step Total Synthesis

When a synthetic route requires selective deprotection of one ester in the presence of another, the slower predicted hydrolysis rate of the ethyl ester (vs. methyl ester, CAS 108412-10-8) can be exploited for chemoselectivity . The higher XLogP3 of the ethyl ester (1.7 vs. ~1.3) may also improve organic-phase retention during aqueous workup, potentially increasing recovery yields [1]. This is a procurement-relevant consideration when ordering intermediates for routes that employ mixed ester strategies.

Building Block Procurement for Cephalosporin Side-Chain Analog Programs

For research groups synthesizing cephalosporin analogs with modified C-3 substituents on the cephem nucleus, the methoxyimino propanoate scaffold is structurally congruent with the side-chain precursors used in patented routes to third-generation cephalosporins . Although direct yield data for CAS 88959-38-0 in such coupling reactions are not publicly available, its structural features align with the intermediate class described in US6384215B1 and related cephalosporin process patents [1].

Computational ADMET Screening with Experimental Follow-Up

The in silico ADMET predictions indicating favorable intestinal absorption (HIA+), blood-brain barrier permeability (BBB+), and a non-mutagenic/non-carcinogenic profile support the compound's use as a starting scaffold for CNS-targeted probe molecules or oral bioavailability programs. However, these predictions require experimental confirmation; the compound's predicted P-gp substrate liability and weak hERG inhibition should be factored into assay design and flagged during procurement for downstream ADMET profiling workflows.

Quote Request

Request a Quote for Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.